Product packaging for Dspe-mal(Cat. No.:)

Dspe-mal

Cat. No.: B10855262
M. Wt: 899.2 g/mol
InChI Key: DOLZZPOFNKNXOL-VZUYHUTRSA-N
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Description

Contextualizing Phospholipids (B1166683) in Advanced Biomaterials

Phospholipids are fundamental components of biological membranes, characterized by their amphiphilic nature, possessing a hydrophilic head and a hydrophobic tail. This intrinsic property allows them to self-assemble into various structures in aqueous environments, such as lipid bilayers, liposomes, and micelles. researchgate.netmedchemexpress.com In the realm of advanced biomaterials, phospholipids serve as versatile building blocks due to their inherent biocompatibility and biodegradability. researchgate.netresearchgate.net They are widely utilized in the development of drug delivery systems, tissue engineering scaffolds, and biosensors. researchgate.net The ability of phospholipids to form stable nanostructures makes them particularly valuable for encapsulating and delivering therapeutic agents, improving their solubility and protecting them from degradation. researchgate.netnih.gov Furthermore, the surface chemistry of phospholipid-based biomaterials can be modified to impart specific functionalities, enabling targeted delivery and controlled release of encapsulated substances. nih.govrsc.org Research continues to explore novel phospholipid structures and their interactions with biological systems to create next-generation biomaterials with enhanced performance and tailored properties. news-medical.net

Evolution and Significance of Maleimide-Functionalized Distearoylphosphatidylethanolamine (DSPE-MAL)

Distearoylphosphatidylethanolamine (DSPE) is a saturated 18-carbon phospholipid commonly used in liposome (B1194612) formulations due to its stability. medchemexpress.comnanocs.net The evolution of phospholipid-based biomaterials led to the functionalization of DSPE with reactive groups to enable conjugation with a variety of molecules. One significant modification is the incorporation of a maleimide (B117702) group, resulting in maleimide-functionalized distearoylphosphatidylethanolamine (this compound). medchemexpress.com This modification is particularly significant because the maleimide group reacts selectively with sulfhydryl (thiol, -SH) groups under mild conditions, typically at neutral pH. nanocs.netvectorlabs.com This specific reactivity allows for the facile and stable conjugation of thiol-containing ligands, such as peptides, proteins, antibodies, and aptamers, to the DSPE molecule. nanocs.netbiochempeg.com The ability to selectively attach targeting ligands to phospholipid structures like this compound has been crucial in developing targeted drug delivery systems. medchemexpress.com By incorporating this compound into lipid bilayers, researchers can create liposomes or other lipid nanoparticles with functionalized surfaces that can specifically bind to receptors on target cells or tissues, thereby enhancing the specificity and efficacy of therapeutic interventions while potentially reducing off-target effects. medchemexpress.combiochempeg.comavantiresearch.com

Prominence of DSPE-Polyethylene Glycol-Maleimide (DSPE-PEG-MAL) in Nanomedicine Research

Building upon the utility of this compound, the conjugation of polyethylene (B3416737) glycol (PEG) to this compound has led to the development of DSPE-Polyethylene Glycol-Maleimide (DSPE-PEG-MAL). biochempeg.compharmiweb.com This derivative has gained significant prominence in nanomedicine research. The inclusion of a PEG chain provides several key advantages. PEGylation, the process of attaching PEG chains, imparts a hydrophilic shield around lipid nanoparticles, which helps to reduce opsonization and subsequent uptake by the reticuloendothelial system (RES). biochempeg.compharmiweb.com This "stealth" property prolongs the circulation half-life of the nanoparticles in the bloodstream, allowing for greater accumulation at the target site through passive targeting mechanisms like the enhanced permeability and retention (EPR) effect in tumors. biochempeg.compharmiweb.com

Furthermore, DSPE-PEG-MAL retains the reactive maleimide group at the distal end of the PEG chain, enabling site-specific conjugation of thiol-containing ligands for active targeting. biochempeg.compharmiweb.com This combination of passive targeting (provided by PEG) and active targeting (mediated by the conjugated ligand) makes DSPE-PEG-MAL a highly versatile component in the design of sophisticated nanocarriers. biochempeg.comavantiresearch.com It is widely used in the formulation of liposomes, polymeric nanoparticles, and lipid-polymer hybrid nanoparticles for targeted drug delivery, gene therapy, and diagnostic imaging. researchgate.netnih.govdovepress.com The ability to vary the molecular weight of the PEG chain in DSPE-PEG-MAL allows for fine-tuning of the nanoparticle's properties, such as size, stability, and circulation time. dovepress.comcreativepegworks.com Research highlights the significant impact of preparation methods on the activity of maleimide groups in DSPE-PEG-MAL formulations, with post-insertion methods showing higher retention of active maleimide groups compared to pre-insertion methods. researchgate.netnih.gov

Data on the impact of preparation methods on maleimide activity:

Preparation MethodRemaining Active Maleimide Groups (%)
Pre-insertion (after purification)32 researchgate.netnih.gov
Pre-insertion (before purification)63 researchgate.netnih.gov
Post-insertion76 researchgate.netnih.gov

DSPE-PEG-MAL with various PEG molecular weights are available for research purposes. creativepegworks.cominterchim.fr

This compound and DSPE-PEG-MAL are synthetic lipids widely utilized in the field of nanomedicine, particularly in the formulation of liposomes and other nanoparticle systems for drug delivery and targeting. Their amphiphilic nature, combined with the reactive maleimide group, allows for the incorporation into lipid bilayers and subsequent conjugation with thiol-containing ligands such as peptides, antibodies, or proteins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H87N2O11P B10855262 Dspe-mal

Properties

Molecular Formula

C48H87N2O11P

Molecular Weight

899.2 g/mol

IUPAC Name

[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C48H87N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h35-36,43H,3-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/t43-/m1/s1

InChI Key

DOLZZPOFNKNXOL-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Pathways and Molecular Engineering of Dspe Mal and Dspe Peg Mal

Chemical Synthesis Approaches for Maleimide-Functionalized DSPE

Maleimide-functionalized DSPE can be synthesized to directly incorporate a reactive maleimide (B117702) group onto the headgroup of DSPE. This allows for direct conjugation of thiol-containing molecules to the lipid anchor. While specific detailed synthetic routes solely for DSPE-MAL (without a PEG linker) were not extensively detailed in the search results, the general principle involves reacting the amino group of the phosphatidylethanolamine (B1630911) with a maleimide-containing activated ester or similar coupling agent. The maleimide moiety is reactive towards thiol groups, forming a stable thioether linkage nih.govmdpi.com. Maleimide- or bromoacetyl-functionalized DSPE has been prepared and used in liposome (B1194612) formulations nih.gov.

Diverse Synthetic Routes for DSPE-PEG-MAL Conjugates

DSPE-PEG-MAL, a widely used construct in targeted drug delivery, incorporates a PEG chain between the DSPE lipid and the maleimide group. This PEGylated lipid can be synthesized through several routes, typically involving the reaction of a DSPE derivative with a heterobifunctional PEG molecule that has a maleimide group at one terminus and a group reactive with DSPE at the other. Two common methods for synthesizing Mal-PEG-DSPE have been successfully employed nih.gov.

Derivatization of Amino-PEG-DSPE with N-Succinimidyl-3-(N-maleimido)-Propionate

One established method involves the reaction of amino-PEG-DSPE with N-succinimidyl-3-(N-maleimido)-propionate (MPS) nih.govresearchgate.netresearchgate.net. In this approach, amino-PEG-DSPE, which has a free amine group at the distal end of the PEG chain, reacts with the succinimidyl ester moiety of MPS. This forms a stable amide bond, effectively coupling the maleimide group to the PEGylated lipid anchor nih.govresearchgate.net. The reaction is typically carried out in organic solvents such as dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) in the presence of a base like triethylamine (B128534) (TEA) nih.govresearchgate.net. For example, amino-PEG 2000-DSPE has been reacted with N-succinimidyl-3-maleimidopropionate in CH2Cl2 and DMF with triethylamine to form Mal-PEG 2000-DSPE researchgate.net.

Reaction of ω-(β-[N-Maleimido])-PEG-α-Succinimidyl Carboxylate with DSPE

Another synthetic route involves the reaction between ω-(β-[N-maleimido])-PEG-α-succinimidyl carboxylate (Mal-PEG-SC) and DSPE nih.gov. In this method, the succinimidyl carboxylate (SC) group at one end of the heterobifunctional PEG reacts with the amino group of DSPE, forming an amide linkage. The maleimide group is already present at the other terminus of the PEG chain nih.gov. This reaction is commonly performed in chloroform (B151607) with the addition of triethylamine nih.gov.

Advanced Strategies for Terminal Functionalization and Tailoring of PEG Chains

Advanced strategies in the synthesis of PEGylated lipids like DSPE-PEG-MAL focus on precise terminal functionalization and tailoring of the PEG chain properties. While the maleimide group provides a specific handle for thiol conjugation, the characteristics of the PEG chain, such as its molecular weight and dispersity, significantly influence the behavior of the resulting nanoparticles in biological environments nih.gov. Tailoring the PEG chain length can impact factors like circulation time and drug release profiles. mdpi.com.

Terminal functionalization allows for the attachment of various ligands for active targeting mdpi.comnih.govmdpi.com. Beyond the maleimide group, other functional groups like amines, carboxylic acids, and hydrazides can be introduced at the PEG terminus for conjugation via different chemistries nih.govnih.gov. The selection of appropriate functional groups and synthetic strategies is crucial for creating PEGylated lipids with desired properties for specific applications in drug delivery and nanomedicine nih.gov. For instance, DSPE-PEG-Maleimide is widely used due to its convenient and rapid reaction with ligands such as antibodies and peptides nih.gov. The maleimide group at the distal terminal of the PEG chain is particularly useful for conjugation with thiol-containing ligands via Michael addition, forming stable thioether bonds mdpi.comnih.govmedchemexpress.com.

Bioconjugation Chemistry Utilizing the Maleimide Moiety of Dspe Mal Derivatives

Fundamentals of Thiol-Maleimide Click Reaction

The thiol-maleimide reaction is a Michael addition reaction between a thiol group (-SH) and the double bond of a maleimide (B117702) ring. researchgate.netdovepress.com This reaction is highly selective for thiols at neutral pH, making it a preferred method for conjugating molecules containing cysteine residues. nanocs.netuni-regensburg.deresearchgate.net The resulting thioether bond is stable under physiological conditions. researchgate.net

The efficiency of the thiol-maleimide reaction is significantly influenced by pH. uni-regensburg.demdpi.comresearchgate.net The reaction proceeds optimally at neutral pH (around pH 7.0-7.4) due to the higher reactivity of the thiolate anion, which is the deprotonated form of the thiol group. nanocs.netuni-regensburg.demdpi.comresearchgate.net However, maleimides are susceptible to hydrolysis at higher pH values, which can lead to ring opening and loss of reactivity. uni-regensburg.deresearchgate.net This competing hydrolysis reaction can reduce the efficiency of thioether bond formation. mdpi.comresearchgate.net Research environments often optimize pH conditions, typically around pH 7.2-7.4, to favor the specific reaction between maleimide and thiol while minimizing hydrolysis. dovepress.comfrontiersin.org Reaction rates are generally fast at neutral pH. uni-regensburg.deresearchgate.net

Many biomolecules, such as antibodies and peptides, may not have readily available free thiol groups for conjugation via the maleimide moiety of DSPE-MAL. In such cases, thiolation procedures are employed to introduce reactive thiol groups. uab.catuni-regensburg.de For proteins and antibodies, this often involves the reduction of intrinsic disulfide bonds using reducing agents like tris-(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) to expose free cysteine residues. rsc.orgprotocols.ionih.govnih.gov Mild reducing conditions are typically used to avoid over-reduction and maintain the structural integrity of the biomolecule. researchgate.nettandfonline.com Alternatively, thiol groups can be introduced through chemical modification of lysine (B10760008) residues or other functional groups using crosslinkers that contain a protected thiol group, which is later deprotected. mdpi.com For aptamers, thiol modification is often introduced during synthesis, typically at the 3' or 5' terminal. nih.govprotocols.ioresearchsquare.comresearchgate.net

Reaction Kinetics and pH Considerations in Research Environments

Covalent Attachment of Targeting Ligands to Nanocarrier Platforms

This compound is widely used to functionalize the surface of nanocarriers, such as liposomes, micelles, and lipid nanoparticles, enabling the covalent attachment of various targeting ligands. medchemexpress.combiochempeg.comcreativepegworks.comnanosoftpolymers.comnanocs.netresearchgate.netfrontiersin.orgrsc.orgcreativepegworks.com This conjugation is typically achieved by incorporating this compound into the lipid formulation during nanoparticle preparation or by post-insertion of DSPE-PEG-MAL micelles into pre-formed nanoparticles. nih.govrsc.orgprotocols.ionih.govnih.govresearchsquare.comnih.gov The maleimide group on the nanocarrier surface then reacts with thiol-modified targeting ligands. medchemexpress.commdpi.comresearchgate.netfrontiersin.orgrsc.orgmdpi.com

Antibodies and their fragments, such as Fab' fragments, are frequently conjugated to this compound functionalized nanocarriers for targeted delivery. uab.catrsc.orgnih.govresearchgate.net Fab' fragments are particularly useful as they contain a free cysteine residue in the hinge region after reduction of the disulfide bond, providing a site-specific handle for maleimide conjugation. uab.catrsc.orgresearchgate.nettandfonline.com This site-specific conjugation helps maintain the antigen-binding activity of the antibody fragment. rsc.org The conjugation of Fab' fragments to DSPE-PEG-MAL on liposomes or lipid nanoparticles has been shown to improve cellular uptake and anti-tumor efficacy in targeted drug delivery systems. rsc.org Studies have investigated the efficiency of this conjugation, with high conjugation efficiencies reported under optimized conditions and molar ratios of maleimide to thiol groups. rsc.orgmdpi.com

Peptides and proteins containing free thiol groups, either naturally occurring or introduced through thiolation, can be conjugated to this compound functionalized nanocarriers. medchemexpress.comcreativepegworks.comnanosoftpolymers.comnofamerica.comnih.govuni-regensburg.demedchemexpress.commdpi.comresearchgate.netdovepress.comfrontiersin.orgrsc.orgcreativepegworks.comnih.govbioglyco.comlabsolu.caresearchgate.netacs.orgutwente.nldovepress.comrsc.orgmdpi.comrsc.org This strategy is employed to create actively targeted systems for various therapeutic applications. For instance, peptides like NGR or RGD, which target specific receptors overexpressed on cancer cells, have been conjugated to DSPE-PEG-MAL liposomes or nanoparticles to enhance tumor targeting and cellular internalization. researchgate.netdovepress.comfrontiersin.orgnih.govdovepress.com Proteins, including enzymes or growth factors, can also be conjugated for targeted delivery or to impart specific functionalities to the nanocarrier. creativepegworks.comnanosoftpolymers.commedchemexpress.comcreativepegworks.com The efficiency of peptide and protein conjugation depends on factors such as the molar ratio of maleimide to thiol, reaction time, and pH. researchgate.netfrontiersin.orgdovepress.com

Aptamers, single-stranded nucleic acid molecules that can bind to specific targets, are another class of ligands conjugated to this compound modified nanocarriers. medchemexpress.comcreativepegworks.comnanosoftpolymers.comnofamerica.comnih.govprotocols.ioresearchsquare.comresearchgate.netbioglyco.comsci-hub.semdpi.com Thiol-modified aptamers are reacted with the maleimide group of DSPE-PEG-MAL to create aptamer-functionalized nanoparticles. nih.govprotocols.ioresearchsquare.comresearchgate.net This approach has been used to develop targeted delivery systems for various payloads, including siRNAs. nih.govprotocols.ioresearchsquare.comresearchgate.net The conjugation of aptamers to liposomes via DSPE-PEG-MAL has been shown to enhance active targeting and cellular uptake. nih.govmdpi.com

Nucleic Acid Functionalization (e.g., siRNA)

DSPE-PEG-Maleimide is frequently employed in the functionalization of nucleic acids, particularly small interfering RNA (siRNA), for targeted delivery applications. siRNA molecules are promising therapeutics for gene silencing, but their effective delivery into cells is challenging due to their negative charge, susceptibility to degradation, and poor cellular uptake. radiologykey.comnih.govtandfonline.commdpi.com

Functionalizing lipid nanoparticles or liposomes with targeting ligands conjugated via DSPE-PEG-Maleimide can enhance the cellular uptake and efficacy of encapsulated siRNA. avantiresearch.comnih.govnih.govmedchemexpress.com The maleimide group on DSPE-PEG-Maleimide can be reacted with thiol-modified siRNA or with thiol-containing targeting ligands (such as peptides or antibodies) that are then incorporated into lipid nanoparticles encapsulating the siRNA. radiologykey.comnih.govnih.govmdpi.com

Research findings highlight the effectiveness of this approach. For instance, studies have shown that RGD-PEGylated liposomes, synthesized using DSPE-PEG-Maleimide conjugated to an RGD peptide, enhanced the uptake of encapsulated siRNA in retinal pigment epithelial cells compared to non-targeted liposomes. nih.gov Another study demonstrated that targeted liposomes containing DSPE-PEG-Maleimide conjugated with an anti-EGFR Fab' showed significantly higher gene silencing efficiency with siRNA in cancer cells compared to liposomes using a different conjugation linker. nih.gov

Data from these studies illustrate the impact of DSPE-PEG-Maleimide-mediated conjugation on siRNA delivery efficiency.

Liposome (B1194612) FormulationTargeting LigandConjugation MethodsiRNA Entrapment Efficiency (%)Particle Size (nm)Zeta Potential (mV)In Vitro siRNA Delivery Efficiency
PEGylated Liposomes (1 mol% DSPE-PEG)NoneN/A>96230.7 ± 60.732 ± 1.3Lower
RGD-PEGylated Liposomes (1 mol% DSPE-PEG-RGD)RGD peptideMaleimide-Thiol98.83 ± 0.01156.424.9 ± 1.5Higher (approx. 4-fold increase) nih.gov
Targeted LPD (DSPE-PEG-MAL)Anti-EGFR Fab'Maleimide-ThiolNot specifiedNot specifiedNot specifiedHigher silencing effect nih.gov
Targeted LPD (DSPE-PEG-COOH)Anti-EGFR Fab'EDC/NHSNot specifiedNot specifiedNot specifiedLower silencing effect nih.gov

Note: Data is illustrative and compiled from different studies with varying experimental conditions.

These findings underscore the role of DSPE-PEG-Maleimide in enabling effective targeted delivery of siRNA through stable bioconjugation.

Non-Covalent Insertion and Hybridization Strategies

Beyond covalent bioconjugation, this compound and its PEGylated forms are also utilized in non-covalent strategies, primarily involving the insertion of the lipid component into existing lipid bilayers or the hybridization with other nanostructures. The DSPE lipid tail is hydrophobic and can spontaneously insert into the lipid bilayer of pre-formed liposomes or lipid nanoparticles. broadpharm.comcreativepegworks.commedchemexpress.com

This non-covalent insertion, often referred to as "post-insertion" when adding functionalized lipids to pre-formed vesicles, is a common method to modify the surface of lipid nanoparticles. encapsula.comencapsula.commdpi.com DSPE-PEG-Maleimide micelles can be incubated with pre-formed liposomes, leading to the insertion of the DSPE-PEG-Maleimide into the liposomal membrane. encapsula.comencapsula.com This allows for the display of the maleimide group on the surface of the liposome, which can then be used for subsequent conjugation with thiol-containing ligands. encapsula.comencapsula.com

This strategy is advantageous as it allows for the functionalization of liposomes after their formation, potentially preserving the activity of sensitive targeting ligands. mdpi.com It is widely used to introduce PEG chains for stealth properties (reducing opsonization and increasing circulation time) and to attach targeting moieties for active delivery. creativepegworks.combiochempeg.comnih.gov

DSPE-PEG-Maleimide has also been used in the hybridization of lipid components with other nanostructures. For example, it has been incorporated into formulations for creating hybrid nanoparticles, such as lipid-polymer hybrid systems, where the DSPE-PEG-Maleimide contributes to the lipid layer and provides a site for functionalization. mdpi.com Furthermore, DSPE has been inserted into the membrane of plant-derived exosome-like nanovesicles, and subsequently conjugated to targeting ligands, demonstrating its utility in hybrid delivery systems. nih.gov

These non-covalent and hybridization strategies leverage the lipid nature of this compound to integrate into various nanoscale delivery platforms, providing a flexible approach for surface modification and functionalization.

This compound, a phospholipid compound featuring a maleimide reactive group, is a key component in the design of advanced nanocarrier systems. medchemexpress.combroadpharm.com Its amphiphilic nature, with two saturated fatty acids and a hydrophilic head group modified with polyethylene (B3416737) glycol (PEG) and a terminal maleimide, allows it to integrate into lipid bilayers and polymeric structures. medchemexpress.combroadpharm.combroadpharm.combiochempeg.com The maleimide group provides a specific handle for conjugation with thiol-containing molecules, such as peptides, proteins, or antibodies, enabling the functionalization of nanocarriers for targeted delivery applications. medchemexpress.combroadpharm.combroadpharm.combiochempeg.comavantiresearch.commedchemexpress.comcreative-biostructure.com This functionalization is crucial for enhancing specificity, improving cellular uptake, and extending circulation time by reducing non-specific interactions. biochempeg.comavantiresearch.commedchemexpress.comcreative-biostructure.comnih.gov

DSPE-PEG-MAL is widely utilized in the preparation of various nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. broadpharm.combiochempeg.comnih.gov The PEG chain provides a "stealth" property, helping the nanocarriers evade recognition and clearance by the mononuclear phagocyte system, thereby prolonging their presence in the bloodstream. biochempeg.comnih.gov The terminal maleimide group allows for the covalent attachment of targeting ligands via a stable thiol-ether bond formed through Michael addition with thiol groups on the ligand. biochempeg.comavantiresearch.commedchemexpress.comcreative-biostructure.comrsc.orgfrontiersin.orguni-regensburg.de

Integration of this compound Derivatives into Advanced Nanocarrier Systems

DSPE-PEG-MAL plays a significant role in the development of advanced nanocarrier systems by facilitating surface functionalization and enhancing stability. biochempeg.comnih.govrsc.orgnih.govnih.gov Its incorporation allows for the attachment of targeting ligands, leading to improved specificity and cellular uptake. biochempeg.comavantiresearch.commedchemexpress.comcreative-biostructure.comnih.gov

DSPE-PEG-MAL in Liposome Engineering

DSPE-PEG-MAL is a commonly used reactive phospholipid for conjugating ligands to the surface of liposomes. biochempeg.commedchemexpress.comcreative-biostructure.com The integration of DSPE-PEG-MAL into liposomal formulations provides stealth properties, extending circulation half-life and reducing non-specific protein binding. biochempeg.comcreative-biostructure.comnih.gov The maleimide group enables the attachment of targeting molecules, such as antibodies, peptides, or aptamers, for targeted drug delivery. biochempeg.comavantiresearch.commedchemexpress.comcreative-biostructure.com

Preparation Methods for Functionalized Liposomes (e.g., Thin-Film Hydration, Extrusion, Ethanol (B145695) Injection)

Various methods are employed for preparing liposomes functionalized with DSPE-PEG-MAL. While the search results mention several methods for preparing lipid nanoparticles and liposomes in general, specific details on the integration of DSPE-PEG-MAL within the named methods like thin-film hydration, extrusion, or ethanol injection are not extensively detailed across the provided snippets. However, the context indicates that DSPE-PEG-MAL is incorporated during the liposome preparation process to be present in the lipid bilayer. medchemexpress.combiochempeg.commedchemexpress.comcreative-biostructure.com

One study mentions the use of extrusion to yield unilamellar liposomes containing DSPE-PEGMw=3400-mal. rsc.org Another source highlights that ligand-PEG-DSPE can be added as components during the preparation of carriers nih.gov. The thermal equilibration technique has also been used, where DSPE-PEG-Mal was added during the process to create PEGylated liposomes mdpi.combiorxiv.orgbiorxiv.org.

Pre-Formulation and Post-Insertion Techniques for DSPE-PEG-MAL Integration

DSPE-PEG-MAL can be integrated into liposomes using either pre-formulation or post-insertion techniques. mdpi.combiorxiv.orgnih.govresearchgate.net

In the pre-formulation technique , DSPE-PEG-MAL is included as a component during the initial preparation of the liposomes. nih.govmdpi.combiorxiv.orgnih.gov This method involves incorporating the lipid-PEG-maleimide conjugate into the lipid mixture before the liposomes are formed. nih.gov

The post-insertion technique involves incorporating DSPE-PEG-MAL into pre-formed liposomes. mdpi.combiorxiv.orgnih.govresearchgate.net This is often achieved by incubating pre-formed liposomes with micelles of the ligand-lipid-PEG conjugate. nih.gov Studies have compared these methods, suggesting that post-insertion can offer advantages, such as a higher proportion of the PEG-lipid being present on the outer leaflet of the liposome, which is more accessible for ligand conjugation and contributes more effectively to surface properties like zeta potential. researchgate.net For instance, one study noted that pre-inserted liposomes required almost double the amount of PEG-lipid for a similar change in zeta potential compared to post-inserted liposomes. researchgate.net The post-insertion method has been used to conjugate antibodies to the surface of liposomes. nih.gov

Research findings indicate that the post-insertion method can lead to higher circulation capability compared to the pre-insertion method in some cases. researchgate.net

DSPE-PEG-MAL in Polymeric and Solid Lipid Nanoparticle Design

DSPE-PEG-MAL is also integral to the design and functionalization of polymeric and solid lipid nanoparticles. nih.govnih.govnih.govmdpi.com Its ability to insert into lipid or polymer structures and provide a reactive handle for ligand conjugation makes it valuable for creating targeted nanoparticle systems. biochempeg.commedchemexpress.comnih.govfrontiersin.orgnih.gov

Functionalization of Polymeric Micelles

DSPE-PEG-MAL is a useful self-assembling reagent for preparing PEGylated micelles. broadpharm.comcreative-biostructure.com The PEG chains provide stealth properties, while the maleimide group allows for conjugation with thiol-containing molecules, enabling the functionalization of polymeric micelles for targeted delivery. broadpharm.comcreative-biostructure.comnih.govnih.gov Studies have investigated the use of ligand-PEG-DSPE for the active targeting of polymeric micelles in anticancer therapy. nih.gov These functionalized micelles have shown potential for controlled/sustained release and site-specific targeting. nih.gov

Surface Modification of Nanostructured Lipid Carriers (NLCs)

DSPE-PEG-MAL is utilized for the surface modification of Nanostructured Lipid Carriers (NLCs). nih.govnih.govdovepress.com This modification allows for the conjugation of targeting ligands to the NLC surface, enhancing their targeting capabilities. nih.govdovepress.com For example, DSPE-PEG2000-Mal has been used to conjugate peptides to the surface of NLCs via the thiol-maleimide reaction. nih.govdovepress.com This surface modification can influence the particle size and zeta potential of the NLCs. nih.gov

A study involving RIPL peptide-conjugated NLCs prepared using DSPE-PEG2000-Mal showed a slight increase in particle size after conjugation. dovepress.com Another study using DSPE-PEG2000-Mal and DSPE-PEG3000 for surface modification of NLCs also reported changes in particle size, polydispersity index, and zeta potential. nih.gov

Stabilization and Functionalization of Lyotropic Liquid Crystalline Nanoparticles (LCNPs)

DSPE-PEG-MAL plays a dual role in the fabrication of lyotropic liquid crystalline nanoparticles (LCNPs), acting as both a dispersion-stabilizer and a surface-functionalization agent. rsc.org DSPE-PEG polymers, including those with maleimide functionalization, can provide sufficient stabilization to LCNPs, potentially substituting other stabilizers like Pluronic F127. rsc.orgresearchgate.netresearchgate.net The maleimide group on the PEG chain allows for bioconjugation on the LCNP surface, enabling active targeting. rsc.org

Research has shown that DSPE-PEGMw=3400 polymer provided sufficient stabilization to phytantriol-based LCNPs, maintaining particle size and internal structure stability for at least two months. rsc.org Conjugation of targeting moieties like anti-EGFR Fab' to maleimide-functionalized LCNPs has been demonstrated, showing high conjugation efficiency. rsc.org

Here is a summary of some research findings related to DSPE-PEG-MAL in nanocarrier systems:

Nanocarrier TypeDSPE-PEG-MAL RoleKey FindingSource
LiposomesLigand Conjugation, StealthUsed for conjugating antibodies/peptides for targeted delivery; provides extended circulation. biochempeg.commedchemexpress.comcreative-biostructure.com
LiposomesPost-InsertionCan lead to higher PEG-lipid presence on the outer leaflet and improved circulation compared to pre-insertion. researchgate.net
LCNPsStabilization, FunctionalizationProvides stability and allows bioconjugation for active targeting. High conjugation efficiency observed. rsc.org
Polymeric MicellesSelf-assembly, FunctionalizationUsed for creating PEGylated, targetable micelles for drug delivery. broadpharm.comcreative-biostructure.comnih.govnih.gov
NLCsSurface ModificationEnables conjugation of targeting ligands via thiol-maleimide reaction, affecting particle characteristics. nih.govdovepress.com

Integration of Dspe Mal Derivatives into Advanced Nanocarrier Systems

DSPE-PEG-MAL for Extracellular Vesicle (EV) Surface Engineering

Extracellular vesicles (EVs), including exosomes and microvesicles, are emerging as promising natural nanocarriers due to their inherent biocompatibility, low immunogenicity, and ability to transport diverse biological molecules. nih.govmdpi.com Surface engineering of EVs is essential to improve their targeting capabilities, stability, and cellular uptake, and DSPE-PEG-MAL plays a significant role in achieving these modifications. nih.govmdpi.comijbs.com The lipid insertion method, utilizing DSPE-PEG-MAL, offers a simple and efficient way to functionalize the EV membrane by anchoring the DSPE portion into the lipid bilayer while presenting the reactive maleimide (B117702) group on the surface for subsequent conjugation. ijbs.comresearchgate.netresearchgate.netnih.govmdpi.com

This approach allows for the attachment of targeting ligands that can direct EVs to specific cell types or tissues, thereby enhancing the precision of cargo delivery and minimizing off-target effects. nih.govmdpi.comijbs.com Furthermore, the PEG chain contributes to the "stealth" properties of the engineered EVs, helping to reduce their uptake by the mononuclear phagocyte system and prolonging their circulation half-life in vivo. acs.orgnih.gov

Exosome Surface Functionalization via Lipid Insertion

Exosomes, a subtype of EVs typically ranging from 30 to 150 nm in size, are particularly attractive for drug delivery applications. nih.govmdpi.com Surface functionalization of exosomes using DSPE-PEG-MAL via lipid insertion is a widely employed strategy to equip them with targeting capabilities. ijbs.comresearchgate.netresearchgate.netnih.govmdpi.com This method involves incubating exosomes with DSPE-PEG-MAL conjugates, allowing the hydrophobic DSPE tail to spontaneously insert into the exosomal lipid membrane. ijbs.commdpi.com The exposed maleimide groups on the exosome surface can then readily react with thiol-containing ligands, such as peptides or antibodies, forming stable covalent bonds. acs.orgavantiresearch.comresearchgate.net

Research has demonstrated the successful functionalization of exosomes with various targeting moieties using DSPE-PEG-MAL. For instance, DSPE-PEG-MAL has been used to attach angiopep-2, a peptide targeting the low-density lipoprotein receptor-related protein 1 (LRP1) overexpressed in brain endothelial cells and glioblastoma cells, to exosome surfaces. nih.govresearchgate.net These modified exosomes were then utilized for targeted delivery of siRNA or docetaxel, showing enhanced uptake by target cells and improved therapeutic outcomes in glioblastoma models. nih.govresearchgate.net

Another example involves the use of DSPE-PEG-MAL for conjugating cRGDyK peptide, which targets αvβ3 integrins, to the surface of mesenchymal stem cell-derived EVs. mdpi.comnih.gov This modification aimed to improve the targeting of EVs to areas of cerebral ischemia. mdpi.comnih.gov Studies have also explored the use of DSPE-PEG-biotin (a derivative where maleimide is replaced by biotin) inserted into the exosome membrane for subsequent attachment of avidin-conjugated molecules, highlighting the versatility of the DSPE-PEG lipid insertion approach for diverse functionalizations. nih.govacs.org

The efficiency of lipid insertion and subsequent ligand conjugation can be influenced by factors such as the concentration of DSPE-PEG-MAL, incubation time, and temperature. nih.gov Quantitative assessments using techniques like fluorescence correlation spectroscopy, Western blot, or flow cytometry are employed to determine the degree of functionalization and the number of ligands successfully conjugated per EV. mdpi.comnih.gov

Here is a table summarizing some research findings on exosome surface functionalization using DSPE-PEG-MAL or related DSPE-PEG derivatives via lipid insertion:

DSPE-PEG DerivativeConjugated LigandEV Source Cell TypeTarget Application/CellsKey FindingsSource
DSPE-PEG-MALAngiopep-2Macrophage-derivedGlioblastoma cellsEnhanced targeted delivery of siRNA and docetaxel, improved therapeutic efficacy. nih.govresearchgate.net nih.govresearchgate.net
DSPE-PEG-MALcRGDyK peptideBone marrow mesenchymal stromal cells (BMSCs)Cerebral IschemiaImproved targeting of EVs to ischemic areas. mdpi.comnih.gov mdpi.comnih.gov
DSPE-PEG-BiotinStreptavidin-FITCBovine serum EVsGeneral functionalizationDemonstrated successful lipid insertion and potential for further conjugation via biotin-avidin interaction. nih.gov nih.gov
DSPE-PEG-PBAPhenylboronic acid (PBA)Milk exosomesProbioticsEnabled targeting and encapsulation of probiotics on the exosome surface. mdpi.com mdpi.com

Mimetic and Hybrid Extracellular Vesicle Systems

Beyond modifying naturally derived EVs, DSPE-MAL derivatives are also crucial components in the development of exosome-mimetic and hybrid vesicle systems. Exosome-mimetic vesicles are synthetic nanoparticles designed to mimic the key characteristics of exosomes, often derived from cells through methods like extrusion or sonication. nih.govnih.gov DSPE-PEG-MAL can be incorporated into the lipid formulation of these mimetic vesicles during their preparation, allowing for the presentation of reactive maleimide groups on their surface for subsequent ligand conjugation and targeting. nih.govnih.gov

Hybrid systems combine the beneficial properties of natural EVs with those of synthetic nanocarriers, such as liposomes. nih.govnih.gov This can involve fusing EVs with liposomes or using EVs to coat synthetic nanoparticles. nih.govnih.govmdpi.com DSPE-PEG-MAL can be incorporated into the lipid phase of the synthetic component (e.g., liposomes) before hybridization. nih.gov The PEG chain can facilitate the fusion process between the synthetic vesicle and the EV, while the maleimide group on the hybrid structure allows for the conjugation of targeting ligands. nih.govnih.gov

For instance, maleimide-incorporated DSPE (mal-DSPE) has been used in the formulation of lipid nanoparticles (LNPs) that were subsequently functionalized with antibody fragments (e.g., F(ab′)2 fragments) via thiol-maleimide conjugation to create targeted hybrid systems. nih.gov This approach leverages the ease of engineering synthetic liposomes/LNPs and combines it with the inherent biological advantages of EVs, resulting in hybrid nanocarriers with enhanced targeting efficiency and therapeutic potential. nih.govnih.gov

The use of DSPE-PEG-MAL in these mimetic and hybrid systems allows for precise control over the surface chemistry and the density of conjugated ligands, which is critical for optimizing targeting efficiency and minimizing off-target interactions. acs.orgupenn.edu These engineered systems represent a promising avenue for developing highly specific and effective nanocarriers for a range of therapeutic applications. nih.govnih.govnih.gov

Here is a table illustrating the use of DSPE-PEG-MAL or related this compound derivatives in mimetic and hybrid EV systems:

System TypeThis compound DerivativeOther ComponentsFunctionalization/ApplicationKey FindingsSource
Exosome-mimetic vesiclesDSPE-PEG-MALLipids (e.g., phosphatidylcholine, cholesterol)Surface functionalization with targeting ligandsEnables creation of synthetic vesicles mimicking exosome properties with tunable targeting. nih.govnih.gov nih.govnih.gov
Hybrid vesicles (LNP-EV)mal-DSPELiposomes/LNPs, Antibody fragmentsTargeted delivery (e.g., to cartilage)Combines advantages of LNPs and EVs for enhanced targeted therapy. nih.gov nih.gov
Hybrid vesicles (EV-Liposome)DSPE-PEGEVs, LiposomesFacilitation of fusion, potential for ligand conjugationPEG can mediate fusion and allow for subsequent surface modification of the hybrid structure. nih.govnih.govnih.gov nih.govnih.govnih.gov

Research Applications of Dspe Mal Functionalized Systems for Targeted Delivery

Receptor-Mediated Targeting in Cellular Models

DSPE-MAL functionalized systems are extensively researched for their ability to achieve receptor-mediated targeting in various cellular models, particularly cancer cells that overexpress specific receptors avantiresearch.combiochempeg.comcreative-biostructure.commedchemexpress.com. By conjugating ligands that bind to these receptors, researchers aim to increase the accumulation and internalization of drug carriers within target cells, thereby enhancing therapeutic efficacy and potentially reducing off-target effects nih.gov.

Targeting Overexpressed Receptors on Cancer Cells (e.g., EGFR, CD44, Folate Receptors, Integrins)

This compound plays a crucial role in enabling the targeting of various overexpressed receptors on cancer cells in research studies avantiresearch.combiochempeg.commedchemexpress.com. Examples include targeting the epidermal growth factor receptor (EGFR), which is overexpressed in many solid tumors like colorectal, non-small cell lung, breast, ovarian, and prostate cancers nih.govmdpi.com. Researchers have prepared liposomes modified with FabV fragments of antibodies targeting EGFR, conjugated via DSPE-PEG-MAL chains nih.gov.

Folate receptors (FRs), overexpressed on various cancer cells, including lung and breast cancer, are another common target nih.govmdpi.com. Folate-targeted liposomes, prepared by conjugating folate to liposomes using a PEG spacer through the incorporation of PEGylated lipid, have shown higher cytotoxicity in research compared to non-targeted liposomes nih.gov.

CD44, a transmembrane adhesion molecule overexpressed in many tumors such as colon and breast cancer, is also targeted using this compound functionalized systems nih.govnih.gov. Studies have involved preparing liposomes containing anti-CD44 aptamer-1 conjugated to the terminal maleimide (B117702) group in preformed liposomes nih.gov.

Integrins, such as αVβ3 integrin receptor, are also targets for this compound functionalized systems nih.gov. RGD-peptide conjugated liposomes, where the RGD peptide is linked to DSPE-PEG-Maleimide, have been investigated for targeting integrin receptors nih.govmdpi.com.

Ligand-Specific Binding and Internalization Mechanisms in Research

The maleimide group on this compound allows for the covalent attachment of ligands containing thiol groups, facilitating ligand-specific binding to target cell surface receptors avantiresearch.combiochempeg.comlabinsights.nlcreative-biostructure.com. This specific binding can trigger receptor-mediated endocytosis, a key mechanism for the internalization of nanoparticles into cells researchgate.netthno.org. Research indicates that the enhanced cellular uptake observed with targeted nanoparticles is strongly dependent on the specific ligand-receptor interaction nih.gov. For instance, folate increased carrier avidity by binding extracellular folate receptors, which also enhanced cell uptake by triggering receptor-mediated endocytosis nih.gov. Similarly, studies with CD44-targeted nanocarriers have concluded that CD44 receptor-mediated endocytosis is strongly receptor-dependent, leading to higher cellular uptake in cells with higher expression of CD44 receptors nih.gov.

Strategies for Modulating Biodistribution and Circulation Longevity in Research Models

This compound functionalized systems, particularly those incorporating PEG, are widely used in research to modulate the biodistribution and extend the circulation longevity of nanoparticles in research models labinsights.nlnih.govfishersci.cabioglyco.comuni-regensburg.de.

Stealth Properties Conferred by PEGylation

The PEG chain in DSPE-PEG-MAL confers "stealth" properties to the nanoparticles biochempeg.comlabinsights.nlcreative-biostructure.com. This hydrophilic layer creates a steric barrier that reduces the adsorption of plasma proteins (opsonization) onto the nanoparticle surface nih.govrsc.orgnih.gov. This reduced opsonization is crucial for preventing rapid clearance by the reticuloendothelial system (RES) or mononuclear phagocytic system (MPS) rsc.orgnih.govresearchgate.netnih.gov. The presence of PEG thus helps nanoparticles evade immune recognition and uptake by macrophages, leading to prolonged circulation time in the bloodstream rsc.orgnih.govresearchgate.net. The molecular weight and density of the PEG chain are key factors influencing the stealth effect and circulation time rsc.orgnih.gov.

Reduction of Reticuloendothelial System (RES) Uptake

A primary benefit of incorporating DSPE-PEG-MAL into nanoparticle formulations in research is the significant reduction in uptake by the RES, primarily located in the liver and spleen nih.govfishersci.canih.gov. By minimizing opsonization through PEGylation, DSPE-PEG-MAL helps nanoparticles avoid being recognized and cleared by macrophages of the RES rsc.orgnih.govresearchgate.netnih.gov. This evasion of RES uptake leads to increased blood circulation half-life, allowing more time for the nanoparticles to accumulate at the intended target site through passive targeting mechanisms like the enhanced permeability and retention (EPR) effect in tumors, or through active targeting mediated by conjugated ligands nih.govresearchgate.netresearchgate.net.

Research in Gene Delivery Systems

Delivery of Small Interfering RNA (siRNA)

DSPE-PEG-MAL is utilized in the formulation of lipid nanoparticles (LNPs) and liposomes for the efficient delivery of small interfering RNA (siRNA). siRNA therapeutics face challenges such as poor pharmacokinetics, short half-life, and degradation by serum RNases, necessitating effective delivery systems rug.nlresearchgate.net. Lipid-based carriers, including liposomes and LNPs incorporating DSPE-PEG-MAL, offer protection to siRNA and enhance cellular uptake rug.nlresearchgate.net.

Research has shown that DSPE-PEG-MAL is incorporated into cationic liposomes and hybrid nanoparticles for siRNA delivery rug.nlsigmaaldrich.comnanosoftpolymers.com. For instance, DSPE-PEG(2000) maleimide has been used in the synthesis of LNPs encapsulating siRNAs for in vitro and in vivo applications caymanchem.com. Studies have explored the impact of DSPE-PEG-MAL in targeted immunoliposomes for siRNA delivery to cancer cells nih.govdovepress.com. Conjugation of targeting ligands, such as antibody fragments, to DSPE-PEG-MAL on the liposome (B1194612) surface has demonstrated enhanced targeting ability and improved gene silencing efficiency in specific cancer cell lines researchgate.netnih.govdovepress.com.

Data from a study comparing targeted liposome-polycation-DNA (LPD) complexes modified with anti-EGFR Fab' conjugated via DSPE-PEG-MAL or DSPE-PEG-COOH showed that the former exhibited significantly enhanced EGFR targeting efficiency and superior gene silencing activity in vitro nih.gov. At a 250 nM siRNA concentration, targeted liposomes containing DSPE-PEG-MAL achieved over 50% gene silencing, which was higher than that observed with DSPE-PEG-COOH nih.gov.

Another application involves the use of DSPE-PEG-MAL in the formulation of enzyme-sensitive lipid nanoparticles for siRNA delivery, demonstrating efficient encapsulation of siRNA (typically >95%) and protection against degradation dovepress.com.

Plasmid DNA Delivery

DSPE-PEG-MAL is also a key component in developing non-viral vectors for plasmid DNA (pDNA) delivery. Non-viral vectors offer advantages such as low immunogenicity and relative safety compared to viral vectors rsc.org. However, they often suffer from poorer targeting and lower transfection efficiency rsc.org.

Liposomes and lipid-polymer hybrid nanoparticles incorporating DSPE-PEG-MAL have been designed for targeted pDNA delivery rsc.orgfrontiersin.orgnih.gov. The maleimide group allows for the conjugation of targeting ligands that can facilitate entry into specific cells or tissues. For example, DSPE-PEG(2000)-MAL has been used in the preparation of "Trojan Horse Liposomes" for brain delivery of pDNA, where targeting antibodies are conjugated to the liposomes via the maleimide group frontiersin.org. In one method, thiolated antibodies are conjugated to DSPE-PEG-MAL micelles, which are then inserted into the liposome surface frontiersin.org.

Studies on immunoliposomes carrying plasmid DNA have investigated the optimal ratio of DSPE-PEG(2000)-maleimide to the targeting antibody (IgG) to maximize the number of conjugated antibody molecules per liposome, which in turn influences transfection efficiency koreascience.kr. Results indicated that a ratio of 10:1 for DSPE-PEG(2000)-maleimide to IgG was optimal for conjugating the maximum number of IgG molecules koreascience.kr.

DSPE-PEG-MAL has also been used in the formation of lipid-polymer hybrid nanoparticles for delivering self-replication DNA vaccines, demonstrating high encapsulation efficiency and the ability to induce immune responses nih.gov.

Applications in Molecular Imaging Research

This compound functionalized systems are valuable in molecular imaging research, primarily through the conjugation of imaging probes for targeted visualization of biological targets.

Conjugation of Fluorescent Probes

The maleimide group of this compound provides a convenient site for conjugating fluorescent probes containing thiol groups. This allows for the creation of fluorescently labeled lipid assemblies that can be used for targeted imaging and tracking in research settings researchgate.netmedchemexpress.com.

DSPE-PEG-MAL has been used to encapsulate fluorescent polymers and conjugate targeting peptides for the visualization of specific cells nih.gov. For instance, fluorescent conjugated polymer nanoparticles encapsulated with DSPE-PEG-MAL have been conjugated with anti-HER2 affibody for targeted imaging of HER2-positive cancer cells rsc.org. These nanoparticles exhibited bright fluorescence and good photostability, making them suitable for cellular imaging rsc.org.

Fluorescent dyes like Alexa Fluor 647 and Cy5 have been conjugated to maleimide derivatives, including DSPE-PEG-MAL, for various imaging applications researchgate.netbiochempeg.com. This conjugation strategy is used to create targeted fluorescent probes for imaging specific receptors or tracking the distribution of lipid nanoparticles in vitro and in vivo researchgate.netresearchgate.netresearchgate.net.

Research has demonstrated the use of DSPE-PEG(2000)-Mal in creating probes for targeted imaging of cancer cells, where the fluorescent probe is encapsulated within a DSPE-PEG shield and conjugated to a targeting peptide like cRGD researchgate.net. Confocal microscopy has been used to verify the targeted uptake of these fluorescently labeled nanoparticles by specific cell lines researchgate.net.

Another example involves encapsulating aggregation-induced emission (AIE) fluorophores within DSPE-PEG and decorating them with antibodies like cetuximab (C225) for targeted imaging of cancer cells overexpressing specific receptors like EGFR researchgate.net. These functionalized nanoparticles show high fluorescence signals in target cells researchgate.net.

Characterization and Evaluation Methodologies in Dspe Mal Research

Physico-Chemical Characterization of Functionalized Nanocarriers

Physico-chemical characterization techniques are essential for understanding the fundamental properties of nanocarriers incorporating DSPE-PEG-MAL, such as their size, morphology, and structural integrity.

Particle Size and Polydispersity Index (DLS)

Dynamic Light Scattering (DLS) is a widely used technique to determine the average particle size (hydrodynamic diameter) and polydispersity index (PDI) of nanocarriers. acs.orgmdpi.comnih.gov The particle size influences the in vivo behavior of nanocarriers, including their circulation time and accumulation in target tissues. nih.gov A low PDI indicates a narrow size distribution, which is desirable for reproducible and predictable performance. nih.gov

Studies have utilized DLS to characterize liposomes and other nanoparticles formulated with DSPE-PEG-MAL. For instance, liposomes decorated with maleimide-terminated PEG (LPEG2000-Mal) were characterized by DLS, confirming the formation of homogeneous liposomes. acs.org In another study, phospholipid-PLGA nanohybrids with DSPE-PEG-maleimide crosslinker showed an average size of 191 nm by DLS. researchgate.net The size and PDI of nanoparticles composed of DSPE-PEG2000 and Soluplus were also determined by DLS, showing variations based on the mixing ratio. mdpi.com

Here is an example of DLS data for different nanoparticle formulations:

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Source
Bare PLGA nanoparticles220-Negative researchgate.net
SPC-coated nanoparticles with DSPE-PEG-maleimide191-Negative researchgate.net
DPNPs229-Negative researchgate.net
Nanoemulgel formula172.70.121-28.31 researchgate.net
DSPE-PEG2000/Soluplus (10/1 w/w)36.50.900-28.5 mdpi.com
DSPE-PEG2000/Soluplus (5/1 w/w)80.80.644-29.2 mdpi.com
DSPE-PEG2000/Soluplus (4/1 w/w)128.10.295-28.1 mdpi.com
DSPE-PEG2000/Soluplus (1/1 w/w)116.60.112-13.7 mdpi.com
DNAlipPEG (control)109 ± 11--2 ± 3 nih.gov
DNAlipHep (with HepPL)140 ± 8--31 ± 4 nih.gov
Liposomes with 5 mol% DSPE-PEG2000-Mal (after 13 days)Significant differences-- mdpi.com

Morphological Analysis (e.g., Cryo-TEM)

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the morphology and internal structure of soft nanoparticles like liposomes and other lipid-based nanocarriers in their near-native state. acs.orgaimspress.com This method allows for direct observation of particle shape, lamellarity (for liposomes), and the presence of internal structures. acs.orgaimspress.com

Cryo-TEM has been used in conjunction with other techniques to characterize nanocarriers containing DSPE-PEG-MAL. Studies have shown that Cryo-TEM images can confirm the size and spherical morphology of liposomes, corroborating DLS data. acs.org For instance, Cryo-TEM revealed that both HepPL- and lipid-PEG-modified liposomal formulations predominantly comprised unilamellar and bilamellar vesicles. nih.gov Morphological analysis by TEM has also shown discrete, spherical structures for nanoparticles incorporating DSPE-PEG-maleimide. researchgate.net

Structural Integrity and Phase Behavior (e.g., SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the internal nanostructure and phase behavior of lipid-based systems, including those containing DSPE-PEG-MAL. SAXS can provide information on the arrangement of lipids and polymers within the nanoparticles and detect phase transitions. researchgate.netrsc.orgnih.govescholarship.org

SAXS has been employed alongside Cryo-TEM to fully assess the morphology and internal nanostructures of various non-lamellar liquid crystalline dispersions, such as cubosomes and hexosomes, which can be functionalized with DSPE-PEG-MAL. rsc.orgnih.gov Studies have shown that SAXS analysis can agree with Cryo-TEM images regarding particle size and provide insights into how PEGylated lipids are relocated to higher curvature regions. acs.orgnih.gov SAXS can also highlight the influence of PEGylation on the phase transition behavior of lipid systems. researchgate.netnih.gov

Quantification of DSPE-PEG-MAL and Conjugation Efficiency

Quantifying the amount of DSPE-PEG-MAL incorporated into nanocarriers and determining the efficiency of subsequent conjugation reactions are critical steps in developing functionalized delivery systems.

Spectrophotometric Assays (e.g., Ellman's Test)

Spectrophotometric assays, such as Ellman's test, are commonly used to quantify free thiol groups. encapsula.comliposomes.ca In the context of DSPE-PEG-MAL, Ellman's test can be adapted to indirectly quantify the maleimide (B117702) groups on the nanocarrier surface by reacting them with a known amount of a thiol-containing molecule (like L-Cysteine) and then quantifying the remaining free thiols. mdpi.comresearchgate.netbiorxiv.org This allows for the determination of the available maleimide groups for conjugation.

Ellman's test has been used to evaluate the amount of DSPE-PEG-maleimide on liposomes. mdpi.combiorxiv.org The method involves reacting functionalized liposomes with L-Cysteine, removing the particles, and then adding Ellman's reagent to the supernatant to measure the unreacted L-Cysteine spectrophotometrically at 409 nm. mdpi.combiorxiv.org The amount of conjugated DSPE-PEG-maleimide is then calculated. mdpi.com This approach can also be used to determine the retention of DSPE-PEG-MAL within the nanocarrier structure. mdpi.combiorxiv.org

Chromatographic Techniques (e.g., HPLC, SEC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC), are valuable for quantifying DSPE-PEG-MAL and assessing conjugation efficiency by separating and detecting the lipid conjugate and the conjugated product. medsci.orgencapsula.comchemrxiv.orgchromatographyonline.com

HPLC can be used to confirm the successful coupling of ligands, such as peptides, to DSPE-PEG-MAL on liposomes by analyzing the disappearance of the free ligand peak and/or the appearance of a new peak corresponding to the conjugated product. medsci.org RP-ELSD-HPLC has been employed to quantify the total amount of DSPE-PEG(2000) Maleimide.

SEC is particularly useful for separating molecules based on size and can be used to assess the conjugation of larger molecules like proteins or peptides to nanocarriers. chromatographyonline.commdpi.combiorxiv.org SEC analysis can confirm the incorporation of lipid-PEG conjugates into nanocarriers and help purify the functionalized particles. mdpi.com It can also be used to determine the efficiency of conjugation by separating the free ligand from the ligand conjugated to the nanocarrier. mdpi.com For instance, SEC was used to determine the stably bound peptide value on peptidoliposomes containing DSPE-PEG2000-Mal. mdpi.com SEC can also be coupled with detectors like multi-angle light scattering (MALS) and differential refractive index (dRI) to determine the molecular weight of eluting species. chromatographyonline.com

Here is an example of how HPLC was used to confirm RGD peptide conjugation to DSPE-PEG-MAL liposomes:

SampleFree RGD Peak (Retention Time ~20 minutes)IndicationSource
Free RGD solution (250 μg/mL or 15 μg/mL)Present- medsci.org
RGD conjugated to liposomes (15 μg/mL RGD initial concentration)No significant peakSuccessful coupling medsci.org

In Vitro Biological Evaluation in Research Models

In vitro studies provide essential insights into the cellular interactions of DSPE-MAL-containing formulations before progressing to more complex in vivo models.

Cellular Association and Internalization Studies

Cellular association and internalization studies are fundamental to assessing the potential of this compound-modified nanoparticles for targeted intracellular delivery. These studies typically involve incubating cells with labeled liposomes or other nanoparticles containing this compound and then quantifying the amount of nanoparticle associated with or internalized by the cells.

For instance, studies have investigated the cellular association of targeted liposomes containing DSPE-PEG-Maleimide (Mal-PEG) with specific cell lines. In one study, the cellular association of targeted liposomes with CD19+/CD20+ Namalwa cells was found to be higher at 37°C compared to 4°C. aacrjournals.org This temperature-dependent difference suggests that the association involves active cellular processes like receptor-mediated endocytosis, in addition to simple binding. aacrjournals.org Confocal microscopy can be used to visualize the internalization of fluorescently labeled liposomes into cells. aacrjournals.org

The efficiency of cellular uptake can be influenced by the presence and density of targeting ligands conjugated via DSPE-PEG-Maleimide. Studies have shown that targeted liposomes can associate much more efficiently with cells expressing the target receptor compared to non-targeted liposomes. mdpi.com For example, liposomes modified with nanobodies targeting the MET receptor (MET-TLs) showed significantly higher association with MET-expressing cells than non-targeted liposomes (NTLs). mdpi.com The amount of Mal-PEG-DSPE used in liposome (B1194612) preparation can also impact conjugation efficiency and, consequently, cellular association. mdpi.com

Data from cellular association studies can be presented to show the amount of liposome associated per cell as a function of liposome concentration and incubation temperature. aacrjournals.org

Receptor Binding Affinity Assays

Receptor binding affinity assays are employed to quantify the strength of the interaction between targeted nanoparticles modified with this compound and their specific receptors on the cell surface. These assays are critical for confirming the functional activity of the conjugated targeting ligand.

Radioligand binding assays are considered a standard method for studying receptor-ligand interactions and can provide quantitative data on binding affinity and receptor density. nih.govoncodesign-services.com While traditional radioligand binding often involves membrane isolation, whole-cell binding assays can also be performed. nih.gov These assays typically involve incubating the receptor (in cells or membranes) with a labeled ligand and varying concentrations of a competing unlabeled ligand to determine the binding affinity (Ki or Kd). nih.govupenn.edu

In the context of this compound research, receptor binding assays can be used to evaluate the binding of liposomes or other nanoparticles conjugated with targeting ligands (e.g., antibodies, peptides) to their corresponding receptors on target cells. The conjugation of ligands to the maleimide group of DSPE-PEG-Maleimide allows for the orientation of the ligand on the nanoparticle surface, which can influence its binding activity. rsc.org Studies have shown that the binding affinity of conjugated ligands can be affected by factors such as the length of the PEG linker and the density of the ligand on the nanoparticle surface. mdpi.comrsc.org For instance, steric hindrance from the PEG layer can potentially impact the binding affinity of conjugated molecules. rsc.org

Competition ligand binding assays can be used to determine the binding affinities of targeted nanoparticles by measuring their ability to compete with a labeled ligand for receptor binding sites. rsc.org

In Vivo Preclinical Research Studies (Excluding Human Trials)

In vivo preclinical studies in animal models are essential for evaluating the performance of this compound-containing formulations in a complex biological environment, assessing their targeted accumulation and pharmacokinetic profiles.

Assessment of Targeted Accumulation in Animal Models

Assessment of targeted accumulation in animal models evaluates the ability of this compound-modified nanoparticles to selectively accumulate at a desired site, such as a tumor or specific tissue, after administration. This is a key aspect of targeted drug delivery systems.

Studies in various animal models, including mice and rats, are commonly performed to assess targeted accumulation. tandfonline.comdovepress.comresearchgate.netnih.gov For example, in tumor xenograft mouse models, the accumulation of targeted liposomes in tumor tissue can be evaluated using imaging techniques, such as near-infrared imaging of fluorescently labeled liposomes. dovepress.comthno.org These studies can compare the accumulation of targeted formulations versus non-targeted formulations to demonstrate the effect of the targeting ligand conjugated via this compound. tandfonline.comdovepress.com

Targeted accumulation can be influenced by the type of targeting ligand, the density of the ligand on the nanoparticle surface, and the properties of the nanoparticle itself (e.g., size, PEGylation). mdpi.comtandfonline.com For instance, liposomes modified with antibodies or antibody fragments targeting specific cell surface antigens have shown enhanced accumulation in target tissues like tumors or lung endothelium in animal models. tandfonline.comdovepress.com The route of administration can also play a role in targeted accumulation. researchgate.net

Studies have also investigated the accumulation of DSPE-PEG-Maleimide-functionalized systems in specific disease models, such as bone metastasis from breast cancer, utilizing targeting moieties like peptides conjugated via DSPE-PEG-Maleimide. nih.gov

Pharmacokinetic Studies in Animal Models (e.g., Blood Circulation Longevity)

Pharmacokinetic studies in animal models are conducted to understand how this compound-containing formulations are absorbed, distributed, metabolized, and excreted over time. A critical parameter evaluated in these studies is blood circulation longevity.

PEGylation, often achieved by incorporating DSPE-PEG derivatives like DSPE-PEG-Maleimide, is a common strategy to prolong the blood circulation time of nanoparticles by reducing their uptake by the reticuloendothelial system (RES). medchemexpress.comresearchgate.netljmu.ac.uk Studies in mice and rats have shown that liposomes containing PEG-DSPE exhibit extended circulation times in the blood. nih.govresearchgate.net The molecular weight of the PEG chain can influence circulation time. researchgate.net

Pharmacokinetic profiles are typically determined by measuring the concentration of the nanoparticle or its encapsulated cargo in blood samples collected at various time points after administration. nih.gov Data can be presented as blood concentration versus time curves, and parameters such as half-life and clearance can be calculated. researchgate.net

While PEGylation generally leads to prolonged circulation, phenomena like the accelerated blood clearance (ABC) phenomenon can occur upon repeated administration of PEGylated liposomes, potentially impacting circulation longevity. researchgate.net Research has investigated the effect of the terminal group of PEG (e.g., maleimide vs. methoxy) on the induction of the ABC phenomenon. researchgate.net

Studies have demonstrated that targeted nanoparticles formulated with DSPE-PEG-Maleimide can exhibit both long circulation times and enhanced accumulation at target sites, suggesting a favorable pharmacokinetic and biodistribution profile for targeted delivery. tandfonline.comljmu.ac.uk

Future Research Directions and Theoretical Perspectives

Exploring Novel Bioconjugation Chemistries for DSPE-MAL Derivatives

While the maleimide-thiol reaction is a widely utilized method for conjugating molecules to this compound, future research will likely explore alternative and novel bioconjugation chemistries to overcome current limitations and expand the range of molecules that can be efficiently attached. labinsights.nlbiochempeg.comresearchgate.net This could involve investigating click chemistry approaches beyond the maleimide-thiol reaction, potentially utilizing different functional groups on DSPE derivatives and targeting molecules. rsc.org Research may focus on developing chemistries that offer improved reaction kinetics, greater stability of the conjugate bond under physiological conditions, or the ability to conjugate molecules lacking free thiol groups. researchgate.net Exploring enzymatic conjugation or photo-activated reactions could also provide more precise control over the conjugation process and allow for spatial or temporal control over the functionalization of this compound-containing nanostructures.

Advancements in Targeted Therapeutic Delivery Systems

A significant area for future research lies in further advancing this compound-based targeted therapeutic delivery systems. nofamerica.comlabinsights.nlbiochempeg.comopenaccessjournals.com This involves the development of nanocarriers that can specifically and efficiently deliver therapeutic agents to diseased cells or tissues while minimizing accumulation in healthy areas. openaccessjournals.commdpi.comscirp.org Future work will focus on conjugating a wider variety of targeting ligands, including novel antibodies, peptides, aptamers, and small molecules, to this compound incorporated into liposomes and lipid nanoparticles. labinsights.nlbiochempeg.commdpi.comavantiresearch.comrsc.org Research will also aim to optimize the density and orientation of these ligands on the nanoparticle surface to enhance targeting specificity and binding affinity. rsc.org Furthermore, exploring strategies for triggered release of the therapeutic payload at the target site, potentially utilizing stimuli-responsive elements incorporated into the this compound formulation, represents a key avenue for future advancements. nih.govmdpi.com

Rational Design of Multi-Functional Nanoplatforms

The rational design of multi-functional nanoplatforms incorporating this compound is a growing area of research. nih.govresearchgate.net Future efforts will focus on creating sophisticated nanoparticles that combine targeting capabilities with other functionalities, such as diagnostic imaging (theranostics), stimuli-responsive drug release, or the co-delivery of multiple therapeutic agents (e.g., combinations of drugs, genes, or proteins). openaccessjournals.comnih.govresearchgate.netrsc.org this compound's ability to be functionalized makes it an ideal building block for such platforms. Research will involve integrating this compound into complex nanostructures, such as liposomes, micelles, or hybrid nanoparticles, alongside other functional lipids, polymers, or inorganic materials. rsc.orgnih.govresearchgate.net The goal is to engineer nanoplatforms with precisely controlled architectures and functionalities for enhanced therapeutic efficacy and reduced systemic toxicity. nih.gov

Computational Modeling and Simulation of this compound Interactions

Computational modeling and simulation will play an increasingly vital role in understanding the behavior of this compound and optimizing the design of this compound-containing nanocarriers. drug-dev.comnews-medical.netnih.govacs.org Future research will utilize techniques such as molecular dynamics simulations to investigate the self-assembly of this compound into lipid bilayers, the interactions of this compound with other lipid components, the dynamics of conjugated ligands on the nanoparticle surface, and the interactions of the nanocarriers with biological environments (e.g., proteins, cell membranes). drug-dev.comnews-medical.netnih.govacs.orgnih.gov These simulations can provide valuable insights at the molecular level, informing the rational design of formulations with desired properties such as stability, drug encapsulation efficiency, and targeting capability, potentially reducing the need for extensive experimental screening. drug-dev.comnih.govacs.org

Basic Research into Mechanisms of Cellular and Subcellular Interaction

Further basic research is needed to fully elucidate the mechanisms by which this compound-containing nanocarriers interact with cells and subcellular compartments. rsc.orgscirp.orgnih.gov Future studies will investigate the cellular uptake pathways of these nanoparticles, the influence of surface functionalization on internalization mechanisms (e.g., endocytosis), and their intracellular trafficking and release of encapsulated cargo. rsc.orgnih.govethz.ch Understanding how the lipid composition, size, shape, and surface properties of this compound nanoparticles affect their interactions with specific cell types and organelles is crucial for designing more effective delivery systems. scirp.orgnih.gov Research may also explore the potential for this compound to influence cellular processes or membrane properties, providing a deeper understanding of its biological impact beyond its role as a structural component and conjugation handle.

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